4-(1-Piperazinyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-1-3-10(4-2-9)14-7-5-13-6-8-14/h1-4,13H,5-8H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTUDPLWWRFKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455408 | |
| Record name | 4-(1-Piperazinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116290-73-4 | |
| Record name | 4-(1-Piperazinyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116290-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Piperazinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility and Stability Profiling of 4-(1-Piperazinyl)benzamide
[1]
Executive Summary & Chemical Identity
4-(1-Piperazinyl)benzamide represents a bifunctional scaffold combining a polar benzamide moiety with a basic piperazine ring.[1][2] Its physicochemical behavior is dominated by the ionization state of the distal piperazine nitrogen and the hydrolytic susceptibility of the amide bond.
| Property | Data | Source |
| CAS Number | 116290-73-4 | [EvitaChem, 2025] |
| Molecular Formula | C₁₁H₁₅N₃O | [PubChem, 2025] |
| Molecular Weight | 205.26 g/mol | [PubChem, 2025] |
| LogP (Calc) | ~0.87 (Moderate Lipophilicity) | [EvitaChem, 2025] |
| pKa (Basic) | ~8.5 (Distal Piperazine N4) | [EvitaChem, 2025] |
| pKa (Acidic) | >14 (Amide N-H, non-ionizable) | Predicted |
Solubility Profile
Aqueous Solubility & pH Dependence
The solubility of 4-(1-Piperazinyl)benzamide is highly pH-dependent due to the basicity of the distal piperazine nitrogen (N4).[1]
-
pH < 6.0 (Acidic): The compound exists predominantly as a cationic species (protonated at N4). Solubility is high (>10 mg/mL) due to ionic solvation.[1]
-
pH > 8.5 (Basic/Neutral): The compound exists in its neutral, uncharged form. Solubility drops significantly (predicted < 1 mg/mL), driven by the crystal lattice energy and moderate lipophilicity (LogP 0.87).
Organic Solvent Compatibility[1][5]
-
High Solubility: DMSO, Dimethylacetamide (DMA), Methanol (warm).
-
Moderate Solubility: Ethanol, Acetonitrile.
-
Low Solubility: Hexane, Diethyl ether (due to polarity of the amide).
Experimental Protocol: Thermodynamic Solubility
Objective: Determine the equilibrium solubility at pH 7.4.
-
Preparation: Weigh 5 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of PBS buffer (pH 7.4).
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Analyze the supernatant via HPLC-UV (265 nm) against a standard curve prepared in DMSO.
-
Note: Check pH of the supernatant post-incubation; saturation of basic amines can shift buffer pH.[1]
-
Visualization: Solubility Equilibrium
The following diagram illustrates the ionization equilibrium governing aqueous solubility.
Figure 1: Solubility equilibrium shifting from solid precipitate to soluble cation under acidic conditions.[1]
Stability Profile
Chemical Stability Mechanisms
The stability of 4-(1-Piperazinyl)benzamide is threatened by two primary pathways:
-
Oxidative Degradation (Piperazine): The secondary amine (N4) is susceptible to N-oxidation, particularly in the presence of peroxides or radical initiators.[1] Further degradation can lead to ring opening or formation of ethylenediamine derivatives [Rochelle, 2013].
-
Hydrolysis (Amide): The benzamide bond is generally stable at neutral pH but susceptible to hydrolysis under strongly acidic (pH < 1) or alkaline (pH > 11) conditions, yielding 4-(1-piperazinyl)benzoic acid and ammonia.[1]
Forced Degradation Protocol
Objective: Validate stability-indicating analytical methods.
| Stress Condition | Protocol | Expected Degradant |
| Acid Hydrolysis | 1N HCl, 60°C, 4 hours | 4-(1-piperazinyl)benzoic acid |
| Base Hydrolysis | 1N NaOH, 60°C, 4 hours | 4-(1-piperazinyl)benzoic acid |
| Oxidation | 3% H₂O₂, RT, 2 hours | N-oxide, Piperazinone derivatives |
| Thermal | 60°C (Solid state), 7 days | Minimal degradation expected |
| Photostability | 1.2 million lux-hours | Potential discoloration (N-oxide) |
Visualization: Degradation Pathways
The diagram below details the mechanistic pathways for degradation.[1]
Figure 2: Primary degradation pathways including N-oxidation of the piperazine ring and amide hydrolysis.[1]
Handling and Storage Guidelines
-
Storage: Store in a cool, dry place (2-8°C preferred) under an inert atmosphere (Nitrogen/Argon) to prevent oxidative yellowing of the piperazine moiety.
-
Hygroscopicity: Piperazine salts (e.g., hydrochloride) are often hygroscopic. Desiccators are required for solid storage.[1]
-
Safety: The compound is an irritant.[1] Standard PPE (gloves, goggles) is mandatory to prevent contact with skin and mucous membranes.
References
-
EvitaChem. (2025).[1] 4-(1-Piperazinyl)benzamide Physicochemical Properties and CAS Data. Retrieved from [1]
-
PubChem. (2025).[1][3] Compound Summary: 4-(1-Piperazinyl)benzamide.[1][2][4][5] National Library of Medicine.[1] Retrieved from [1]
-
Rochelle, G. T., et al. (2013).[6] Thermal degradation of piperazine and its structural analogs. Energy Procedia. Retrieved from
-
AppChem. (2025).[1] Material Safety Data Sheet: 4-(Piperazin-1-yl)benzamide. Retrieved from [1]
-
Varela, J., et al. (2023). Piperazine amides with desirable solubility and drug-like properties.[1][7] Journal of Molecular Structure. Retrieved from [1]
Sources
- 1. 4-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one | C27H26N4O3 | CID 2864836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-(1-Piperazinyl)benzamide (EVT-386531) | 116290-73-4 [evitachem.com]
- 3. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. 1235488-40-0|4-(Piperazin-1-yl)benzamide hydrochloride|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Piperazine Scaffold in Modern Drug Discovery: Mechanistic Versatility and Synthetic Protocols
Executive Summary
The piperazine moiety—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4—stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its ubiquity in FDA-approved therapeutics (e.g., Imatinib, Aripiprazole, Ciprofloxacin) stems not merely from its structural rigidity, but from its unique ability to modulate physicochemical properties without compromising ligand-target fidelity. This technical guide analyzes the piperazine ring’s role in optimizing lipophilicity (
The Piperazine Pharmacophore: Structural & Physicochemical Determinants[5]
Conformational Dynamics
Unlike planar aromatic rings, the piperazine ring exists predominantly in a chair conformation , minimizing torsional strain. This 3D geometry allows the scaffold to project substituents into defined regions of a binding pocket (vectors), crucial for high-affinity interactions.
-
Boat Conformation: Accessible but higher energy; often induced when the ring bridges bulky systems or coordinates metals.
-
pKa Modulation: The two nitrogens have distinct pKa values (typically
and ). At physiological pH (7.4), the ring is predominantly monocationic. This ionization is critical for:-
Solubility: Enhancing the aqueous solubility of lipophilic pharmacophores.
-
Binding: Forming electrostatic interactions (salt bridges) with anionic residues (e.g., Aspartate) in G-protein coupled receptors (GPCRs).
-
The "Privileged" Status
The scaffold is termed "privileged" because it provides a rigid backbone that can be decorated to target diverse biological families—from GPCRs (CNS) to Kinases (Oncology).
| Property | Impact on Drug Design |
| Rigidity | Reduces entropic penalty upon binding to the target. |
| Basicity | Forms salt bridges; improves lysosomal trapping (distribution). |
| Metabolic Stability | Susceptible to N-oxidation/N-dealkylation, but tunable via steric hindrance. |
CNS Applications: The Arylpiperazine Motif
The N-arylpiperazine moiety is the pharmacophoric core for a vast class of serotonin (5-HT) and dopamine (D) receptor ligands.
Mechanism of Action: The Distance Hypothesis
In 5-HT1A receptor agonists (e.g., Buspirone ) and D2 partial agonists (e.g., Aripiprazole ), the piperazine ring acts as a spacer and a proton acceptor.
-
The Protonated Nitrogen: Interacts with a conserved Aspartate residue (Asp3.32) in the transmembrane domain of the GPCR.
-
The Aryl Tail: Engages in
stacking with aromatic residues (Phe/Trp) in the receptor pocket. -
Selectivity: Substitution on the aryl ring (e.g., ortho-methoxy, meta-chloro) dictates selectivity between 5-HT1A, D2, and
1-adrenergic receptors.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of a piperazine-based 5-HT1A agonist, which typically couples to
Figure 1: Signal transduction pathway for arylpiperazine-based 5-HT1A agonists. The ligand triggers Gi/o coupling, reducing cAMP and opening potassium channels (GIRK), leading to neuronal hyperpolarization.
Oncology: Kinase Inhibition & Solubility
In oncology, the piperazine ring is frequently attached to the "tail" of kinase inhibitors (e.g., Imatinib , Palbociclib ).
Role in Kinase Binding
-
Solvent Exposure: In the ATP-binding pocket of kinases (e.g., BCR-ABL), the piperazine ring often protrudes into the solvent-exposed region.
-
Solubility Handle: Kinase inhibitors are often highly lipophilic heterocycles. The addition of a piperazine ring (often N-methylated) introduces a basic center, allowing the drug to be formulated as a water-soluble salt (e.g., mesylate or hydrochloride).
Case Study: Imatinib (Gleevec)
Imatinib contains an N-methylpiperazine moiety.
-
Function: It increases solubility and forms a hydrogen bond with the carbonyl oxygen of Ile360 in the Abl kinase, stabilizing the inactive conformation.
Experimental Protocol: Buchwald-Hartwig Amination
The most robust method for synthesizing N-arylpiperazines is the Palladium-catalyzed Buchwald-Hartwig cross-coupling. This protocol is superior to nucleophilic aromatic substitution (
Protocol Standard (Self-Validating)
Objective: Synthesis of 1-(4-methoxyphenyl)piperazine.
Reagents:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Amine: Piperazine (1.2 equiv)
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) -
Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Toluene (Anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes. Why: Pd(0) catalysts are sensitive to oxidation.
-
Reagent Loading: Under positive inert gas pressure, add
, BINAP, and . -
Solvent Addition: Add anhydrous toluene via syringe. Stir at room temperature for 5 minutes to pre-form the active catalytic complex (Ligand exchange).
-
Substrate Addition: Add 4-Bromoanisole and Piperazine.
-
Reaction: Heat the mixture to 80–100°C for 12–18 hours.
-
Validation Point: Monitor via TLC (Thin Layer Chromatography).[5] The starting bromide spot should disappear.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with ethyl acetate and wash with water/brine.
-
Purification: Flash column chromatography (Silica gel). Eluent: DCM/Methanol (9:1).
Synthesis Workflow Diagram
Figure 2: Operational workflow for the Buchwald-Hartwig amination of piperazine derivatives.
ADME & Toxicological Considerations
When designing piperazine drugs, researchers must account for specific metabolic liabilities.
| Liability | Mechanism | Mitigation Strategy |
| Reactive Metabolites | N-oxidation or ring opening can form reactive iminium intermediates (bioactivation), leading to idiosyncratic toxicity. | Introduce steric bulk (e.g., methyl groups) on the piperazine ring carbons to block metabolic access. |
| P-gp Efflux | Piperazines are often substrates for P-glycoprotein, limiting CNS penetration. | Adjust LogP to 2.0–3.5; reduce Hydrogen Bond Donors (HBD) by N-alkylation. |
| Phospholipidosis | Cationic amphiphilic nature causes accumulation in lysosomes. | Balance basicity (pKa) and lipophilicity; avoid excessive lipophilic tails. |
References
-
Review of Piperazine Scaffold Versatility Ten, A., et al. (2026).[1][3][6][7] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[1] ChemistryOpen. [Link]
-
CNS Activity & SAR Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of central nervous system active agents. 5-HT1A receptor affinity of arylpiperazines." Journal of Medicinal Chemistry. [Link]
-
Anticancer Mechanisms (Kinase Inhibition) Capdeville, R., et al. (2002). "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery. [Link]
-
Buchwald-Hartwig Protocol Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition. [Link]
-
Metabolic Stability Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(1-Piperazinyl)benzamide: A Versatile Scaffold for Physicochemical Optimization and Target Engagement
[1]
Executive Summary
4-(1-Piperazinyl)benzamide (CAS 33863-63-3) represents a "privileged structure" in medicinal chemistry, combining a polar, hydrogen-bonding benzamide motif with a solubilizing, basic piperazine ring.[1] This bifunctional building block serves two critical roles in drug discovery: it acts as a physicochemical modulator to improve aqueous solubility and metabolic stability, and as a pharmacophoric core for targeting G-Protein Coupled Receptors (GPCRs), particularly dopamine and serotonin subtypes.
This guide details the synthetic utility, reactivity profiles, and strategic application of 4-(1-piperazinyl)benzamide in lead optimization, providing self-validating protocols for its incorporation into complex bioactive molecules.
Chemical Identity & Structural Logic[1]
The utility of 4-(1-piperazinyl)benzamide stems from its electronic duality.[1] The molecule features two distinct nitrogen centers with vastly different reactivities, allowing for selective functionalization without complex protecting group strategies.[1]
Structural Features[2][3][4][5][6]
-
Proximal Nitrogen (N1): Attached directly to the phenyl ring.[1] It is aniline-like, non-nucleophilic, and part of a conjugated system pushing electron density into the phenyl ring.
-
Distal Nitrogen (N4): A secondary aliphatic amine.[1] It is highly nucleophilic and basic (pKa ~8.5–9.0), serving as the primary vector for diversification (alkylation, acylation, sulfonylation).
-
Benzamide Moiety: A robust hydrogen bond donor/acceptor pair (–CONH2) that often engages key residues (e.g., Glu, Asp) in receptor binding pockets.[1]
| Property | Value / Characteristic |
| CAS Number | 33863-63-3 |
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
| pKa (N4-H) | ~8.7 (Protonatable at physiological pH) |
| LogP | ~0.6 (Favorable for lowering lipophilicity of greasy cores) |
| H-Bond Donors | 2 (Amide NH₂, N4-H) |
Synthetic Accessibility & Reactivity
Preparation of the Building Block
The most robust route to 4-(1-piperazinyl)benzamide involves a Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzamide or 4-chlorobenzamide.[1] The fluoro-derivative is preferred due to the higher electronegativity of fluorine, which lowers the energy of the transition state (Meisenheimer complex) in SNAr reactions.
Reaction Logic:
-
Nucleophile: Piperazine (used in excess, 3–5 equivalents, to prevent bis-arylation).[1]
-
Solvent: DMSO or DMF (polar aprotic to stabilize the charged intermediate).[1]
-
Temperature: 100–120 °C.[1]
Divergent Synthesis Workflow
Once installed, the scaffold allows for rapid library generation.[1] The secondary amine (N4) reacts selectively with alkyl halides, acid chlorides, or sulfonyl chlorides, while the primary amide remains inert under these conditions.
Figure 1: Divergent synthesis strategy utilizing the chemoselective reactivity of the N4-piperazine nitrogen.
Medicinal Chemistry Applications
Solubility & ADME Optimization
Incorporating the 4-(1-piperazinyl)benzamide moiety is a proven strategy to "rescue" lipophilic leads.[1] The distal nitrogen is predominantly protonated at pH 7.4, introducing a cationic center that dramatically increases aqueous solubility without necessitating a prodrug strategy.[1] Furthermore, the metabolic "soft spot" of the piperazine ring can be blocked by introducing steric bulk (e.g., methyl) or electron-withdrawing groups at the adjacent carbons if metabolic stability is a concern [1].
GPCR & Transporter Targeting
The phenyl-piperazine motif is a classic pharmacophore for aminergic GPCRs.[1]
-
Dopamine D2/D3: The basic nitrogen mimics the ethylamine side chain of dopamine, interacting with the conserved Aspartate residue in TM3 of the receptor.
-
Serotonin (5-HT): Drugs like Aripiprazole (though a quinolinone, it shares the aryl-piperazine logic) utilize this spatial arrangement to achieve partial agonism.[1] The benzamide extension provides secondary interactions (H-bonding) in the extracellular vestibule, enhancing subtype selectivity [2].
Case Study: GlyT1 Inhibitors
In the development of Glycine Transporter-1 (GlyT1) inhibitors, the 4-(1-piperazinyl)benzamide scaffold was utilized to replace more lipophilic cores.[1] The benzamide portion engaged the S1 sub-pocket, while the piperazine linker properly oriented the sulfonyl group for interaction with the transporter's core, resulting in nanomolar potency with improved metabolic stability compared to earlier ester-based analogs [3].
Experimental Protocols
Protocol A: Synthesis of 4-(1-Piperazinyl)benzamide (SNAr)
This protocol ensures mono-arylation by using excess piperazine.[1]
-
Reagents: 4-Fluorobenzamide (1.39 g, 10 mmol), Piperazine (4.3 g, 50 mmol, 5.0 equiv), DMSO (10 mL).
-
Setup: 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Procedure:
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH:NH4OH 90:10:1).[1]
-
Yield: Typically 75–85% as an off-white solid.[1]
Protocol B: General N4-Alkylation Procedure
Used to attach the scaffold to a larger drug core.
-
Reagents: 4-(1-Piperazinyl)benzamide (1.0 equiv), Alkyl Halide (1.1 equiv), K₂CO₃ (2.0 equiv), KI (catalytic, 0.1 equiv).[1]
-
Solvent: Acetonitrile (ACN) or DMF.[1]
-
Procedure:
-
Suspend the benzamide and base in ACN.
-
Add the alkyl halide dropwise.[1]
-
Heat to 60–80 °C for 4–8 hours.
-
-
Validation: The secondary amine (N4) is converted to a tertiary amine.[1] The amide (CONH2) remains intact (check IR: strong band at ~1650–1680 cm⁻¹).[1]
Mechanism of Action & Interaction Map
The following diagram illustrates how the scaffold interacts within a typical GPCR binding pocket, highlighting the dual-interaction mode.
Figure 2: Pharmacophoric interaction map of 4-(1-piperazinyl)benzamide within a theoretical binding pocket.[1]
References
-
Review of Piperazine Scaffolds: Chaudhary, P. et al. "Biological Activities of Piperazine Derivatives: A Comprehensive Review."[1][5][6] Mini-Reviews in Medicinal Chemistry, 2024.
-
GPCR Ligand Design: Kikuchi, T. et al. "7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a New Antipsychotic Drug with Dopamine Autoreceptor Agonist Activity."[1] Journal of Medicinal Chemistry, 1995.[1] [1]
-
GlyT1 Inhibitor Case Study: Nielsch, U. et al. "Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1."[1] Journal of Medicinal Chemistry, 2011.[1]
-
Reaction Protocol (SNAr): BenchChem Protocols. "Synthesis protocol for 4-(1-Piperazinyl)benzamide derivatives." [1]
Sources
- 1. uregina.ca [uregina.ca]
- 2. 4-(1-Piperazinyl)benzamide | 116290-73-4 | Benchchem [benchchem.com]
- 3. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
InChI Key HSTUDPLWWRFKDS-UHFFFAOYSA-N compound information
This technical guide provides a comprehensive analysis of the compound identified by InChI Key HSTUDPLWWRFKDS-UHFFFAOYSA-N , definitively identified as 4-(1-Piperazinyl)benzamide .
A Privileged Scaffold for GPCR & Transporter Ligand Design
Part 1: Executive Summary
The compound 4-(1-Piperazinyl)benzamide (CAS: 116290-73-4) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility lies in the rigid phenyl-piperazine core, which serves as a versatile linker, positioning the primary amide hydrogen bond donor/acceptor motif at a specific vector relative to the basic piperazine amine.
This guide details the physicochemical properties, synthetic pathways, and pharmacological relevance of this scaffold, specifically its critical role in the development of Glycine Transporter-1 (GlyT-1) inhibitors and serotonergic modulators.
Part 2: Chemical Identity & Structural Analysis
Core Identifiers
| Property | Specification |
| Chemical Name | 4-(1-Piperazinyl)benzamide |
| Common Synonyms | 4-(Piperazin-1-yl)benzamide; 1-(4-Carbamoylphenyl)piperazine |
| InChI Key | HSTUDPLWWRFKDS-UHFFFAOYSA-N |
| InChI String | InChI=1S/C11H15N3O/c12-11(15)9-1-3-10(4-2-9)14-7-5-13-6-8-14/h1-4,13H,5-8H2,(H2,12,15) |
| SMILES | NC(=O)C1=CC=C(N2CCNCC2)C=C1 |
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
Physicochemical Profile
The molecule exhibits a distinct amphiphilic character. The benzamide moiety is polar and planar, while the piperazine ring introduces basicity and 3D-dimensionality (chair conformation).
-
pKa (Calculated): ~8.5–9.0 (Piperazine secondary amine). This ensures the molecule is predominantly protonated at physiological pH, aiding solubility and electrostatic interaction with aspartate/glutamate residues in receptor binding pockets.
-
LogP: ~0.3–0.6. The low lipophilicity suggests good aqueous solubility but requires optimization (e.g., N-alkylation) for blood-brain barrier (BBB) penetration in CNS drug discovery.
Part 3: Pharmacology & Mechanism of Action
The "Privileged" Scaffold Hypothesis
This compound is rarely used as a standalone drug but is a ubiquitous intermediate and pharmacophore . Its mechanism of action depends on the "warhead" attached to the secondary amine of the piperazine.
Key Biological Targets:
-
Glycine Transporter-1 (GlyT-1): The 4-piperazinylbenzamide core is a validated scaffold for GlyT-1 inhibitors, investigated for the treatment of schizophrenia. The benzamide moiety mimics the glycine carboxylate or interacts with the transporter's hydrophilic pocket, while the piperazine positions a hydrophobic tail (added via N-alkylation) into a lipophilic sub-pocket.
-
Serotonin Receptors (5-HT): Phenyl-piperazines are classic 5-HT ligands. The amide group provides a hydrogen bond anchor point (H-bond donor via NH₂, acceptor via C=O) essential for subtype selectivity (e.g., 5-HT₁A vs. 5-HT₂A).
Pharmacophore Visualization
The diagram below illustrates the functional vectors of the scaffold.
Figure 1: Pharmacophore map showing the functional roles of the 4-(1-piperazinyl)benzamide scaffold in receptor binding.
Part 4: Synthetic Frameworks & Protocols
Primary Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
The most robust industrial route involves the reaction of 4-fluorobenzamide or 4-chlorobenzamide with excess piperazine. This method is preferred over coupling reactions due to cost-efficiency and scalability.
Reaction Logic:
-
Substrate: 4-Fluorobenzamide is more reactive than the chloro- analog due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate in SₙAr reactions.
-
Reagent: Piperazine is used in excess (3–5 equivalents) to prevent the formation of the bis-substituted byproduct (where one piperazine reacts with two benzamide molecules).
Detailed Experimental Protocol
Objective: Synthesis of 4-(1-Piperazinyl)benzamide from 4-fluorobenzamide.
Reagents:
-
4-Fluorobenzamide (1.0 eq)
-
Piperazine (anhydrous, 5.0 eq)
-
Solvent: DMSO or NMP (high boiling point polar aprotic) or water (green chemistry variant).
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq) - Optional if excess piperazine is used.
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzamide (10 mmol) in DMSO (15 mL).
-
Addition: Add piperazine (50 mmol) in one portion.
-
Reaction: Heat the mixture to 100–120°C under an inert atmosphere (N₂) for 12–16 hours. Note: Monitoring by TLC (10% MeOH in DCM) or LC-MS is critical to ensure complete consumption of the fluoride.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL). The product may precipitate.
-
If precipitate forms: Filter, wash with cold water (to remove excess piperazine), and dry.
-
If no precipitate: Extract with n-butanol or DCM/Isopropanol (3:1). Wash organic layer with brine.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) if high purity (>99%) is required for biological assays.
Synthesis Workflow Diagram
Figure 2: Process flow for the synthesis of 4-(1-Piperazinyl)benzamide via nucleophilic aromatic substitution.
Part 5: Quality Control & Validation
Trustworthiness in data requires rigorous characterization. The following spectral features confirm the structure:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.7–7.8 (d, 2H, Ar-H ortho to amide).
-
δ 7.1–7.2 (br s, 1H, NH of amide).
-
δ 6.9–7.0 (d, 2H, Ar-H ortho to piperazine).
-
δ 3.2–3.3 (m, 4H, piperazine CH₂ adjacent to phenyl).
-
δ 2.8–2.9 (m, 4H, piperazine CH₂ adjacent to NH).
-
-
LC-MS: A single peak with [M+H]⁺ = 206.1–206.3 m/z.
Part 6: Safety & Toxicology
-
Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, respirator if dust is generated).
-
Storage: Store under inert gas (Argon/Nitrogen). Secondary amines can absorb CO₂ from the air to form carbamates, impacting purity over time.
References
-
PubChem Compound Summary . 4-(1-Piperazinyl)benzamide (CID 116290-73-4). National Center for Biotechnology Information. Available at: [Link]
-
Journal of Medicinal Chemistry . Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. ACS Publications. Available at: [Link]
- Google Patents. Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Patent CN103382191A.
Methodological & Application
Application Note: Scalable Synthesis of 4-(1-Piperazinyl)benzamide
This Application Note is structured to provide a robust, high-purity synthesis protocol for 4-(1-Piperazinyl)benzamide , a critical intermediate in medicinal chemistry. The guide prioritizes the Nitrile Route (via 4-fluorobenzonitrile) due to its superior reliability, yield, and ease of purification compared to direct substitution on the amide.
Abstract
This protocol details the laboratory-scale synthesis of 4-(1-piperazinyl)benzamide, a versatile pharmacophore scaffold used in the development of GPCR ligands and kinase inhibitors. While direct nucleophilic aromatic substitution (
Scientific Background & Retrosynthesis
The Piperazine-Benzamide Pharmacophore
The 4-(1-piperazinyl)benzamide motif serves as a "privileged structure" in drug discovery, often acting as a linker that improves solubility and pharmacokinetic profiles. The basic nitrogen of the piperazine ring typically engages in hydrogen bonding or ionic interactions within protein binding pockets.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the C-N bond between the phenyl ring and the piperazine nitrogen.
-
Path A (Recommended): Use of 4-fluorobenzonitrile as the electrophile. The cyano group (-CN) is a strong electron-withdrawing group (
), significantly activating the para-fluorine for . The resulting nitrile is then hydrolyzed.[1][2][3] -
Path B (Alternative): Direct use of 4-fluorobenzamide . The amide group (-CONH
) is less activating ( ), often requiring harsher conditions (higher temperature/pressure) which can lead to decomposition or polymerization.
Experimental Design Considerations
Stoichiometry & Side Reactions
A critical challenge in reacting piperazine with aryl halides is bis-arylation , where one piperazine molecule reacts with two aryl halide molecules.
-
Solution: Use a large excess of piperazine (3.0 – 5.0 equivalents). This statistically favors mono-arylation. The excess piperazine is water-soluble and easily removed during aqueous workup.
Solvent Selection[2]
-
Step 1 (
): Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation (K ), leaving the piperazine anion/nucleophile more naked and reactive. -
Step 2 (Hydrolysis): tert-Butanol (t-BuOH) is the solvent of choice for alkaline hydrolysis. Its bulkiness prevents nucleophilic attack on the nitrile (which would form an ester/ether), directing the reaction solely toward hydration to the amide.
Detailed Protocol
Step 1: Synthesis of 4-(1-Piperazinyl)benzonitrile
Reagents:
-
4-Fluorobenzonitrile (1.0 equiv, 10 mmol, 1.21 g)
-
Piperazine (4.0 equiv, 40 mmol, 3.44 g)
-
Potassium Carbonate (K
CO ) (2.0 equiv, 20 mmol, 2.76 g) -
DMSO (Dimethyl sulfoxide) (15 mL)
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzonitrile (1.21 g) in DMSO (15 mL).
-
Addition: Add finely powdered K
CO (2.76 g) followed by piperazine (3.44 g). -
Reaction: Attach a reflux condenser and heat the mixture to 100°C in an oil bath. Stir vigorously for 4–6 hours .
-
Monitoring: Check progress by TLC (EtOAc/Hexane 1:1). The starting material (R
~0.8) should disappear, and a new polar spot (R ~0.2) should appear.[4]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 100 mL of ice-cold water with stirring. A white to off-white precipitate should form immediately.
-
Stir for 15 minutes to ensure all excess piperazine dissolves in the aqueous phase.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove residual DMSO and piperazine.
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
-
Expected Yield: 85–95% (1.6 – 1.8 g).
-
Appearance: Off-white solid.
-
Step 2: Controlled Hydrolysis to 4-(1-Piperazinyl)benzamide
Reagents:
-
4-(1-Piperazinyl)benzonitrile (from Step 1) (1.0 equiv, 5 mmol, 0.94 g)
-
Potassium Hydroxide (KOH), powdered (5.0 equiv, 25 mmol, 1.40 g)
-
tert-Butanol (t-BuOH) (20 mL)
Procedure:
-
Setup: Place the nitrile intermediate (0.94 g) and powdered KOH (1.40 g) in a 50 mL round-bottom flask.
-
Solvent: Add t-BuOH (20 mL). Note: t-BuOH melts at ~25°C; mild warming may be needed to liquefy it initially.
-
Reaction: Heat the mixture to reflux (approx. 85°C) with stirring for 1–2 hours .
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into 50 mL of brine (saturated NaCl solution) . Extract with Ethyl Acetate (EtOAc) (3 x 30 mL). Alternatively, if the product precipitates upon adding water, filter it directly.
-
-
Purification:
-
Combine organic layers, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography (DCM/MeOH 9:1) if necessary.[1]
-
Expected Yield: 75–85%.
-
Characterization: Melting Point: 218–220°C.
-
Data Analysis & Troubleshooting
Quantitative Data Summary
| Parameter | Step 1 ( | Step 2 (Hydrolysis) |
| Limiting Reagent | 4-Fluorobenzonitrile | 4-(1-Piperazinyl)benzonitrile |
| Key Reagent | Piperazine (4.0 eq) | KOH (5.0 eq) |
| Solvent | DMSO (or DMF) | t-Butanol |
| Temperature | 100°C | 85°C (Reflux) |
| Time | 4–6 hours | 1–2 hours |
| Typical Yield | 90% | 80% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reaction or loss during wash. | Ensure temp reaches 100°C. Do not wash the filter cake with organic solvents (like acetone) which might dissolve the product. |
| Bis-arylation Product | Insufficient piperazine excess. | Increase piperazine to 5.0 equivalents. Ensure vigorous stirring. |
| Carboxylic Acid Impurity | Over-hydrolysis in Step 2. | Reduce reaction time. Ensure t-BuOH is used (less water content than EtOH). |
| Sticky Solid | Residual DMSO. | Wash the Step 1 precipitate more thoroughly with water. Dry under high vacuum.[8] |
References
- S_NAr Methodology: Boger, D. L., et al. "Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile." Journal of Organic Chemistry.
-
Nitrile Hydrolysis: "Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media."[2] Semantic Scholar. Link
-
Piperazine Synthesis: "Preparation of 4-(piperazin-1-yl)benzamide derivatives."[5] Google Patents. Link (Describes similar methyl-analog synthesis).
-
General Protocol Grounding: "Synthesis of 1-benzhydryl-piperazine derivatives." Taylor & Francis. Link (Demonstrates piperazine reactivity).
-
Safety Data: "4-(1-Piperazinyl)benzamide MSDS." PubChem. Link
Sources
- 1. youtube.com [youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 5. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide - Google Patents [patents.google.com]
- 6. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 7. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate - Eureka | Patsnap [eureka.patsnap.com]
- 8. orgsyn.org [orgsyn.org]
Application Note: Antimicrobial & Antifungal Profiling of 4-(1-Piperazinyl)benzamide Scaffolds
Executive Summary
This guide details the standardized protocols for evaluating the antimicrobial and antifungal efficacy of 4-(1-Piperazinyl)benzamide (and its structural derivatives). As a "privileged structure" in medicinal chemistry, the piperazine-benzamide pharmacophore exhibits a dual-mode of action, targeting bacterial cell membranes and inhibiting specific enzymatic pathways (e.g., Enoyl-ACP reductase). This document provides rigorous methodologies for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and antifungal susceptibility testing, ensuring data reproducibility and compliance with CLSI/EUCAST standards.
Chemical Identity & Preparation
Rationale: The lipophilic benzamide moiety combined with the polar piperazine ring creates solubility challenges in aqueous media. Improper solubilization is the #1 cause of false-negative results in screening.
Compound Properties[1][2][3][4][5][6]
-
IUPAC Name: 4-(1-Piperazinyl)benzamide[1]
-
Molecular Weight: ~205.26 g/mol [1]
-
pKa: ~8.5 (Piperazine secondary amine), Non-ionizable amide.[1]
-
Solubility: Low in water; Soluble in DMSO, Ethanol.[1]
Stock Solution Protocol
Objective: Create a stable 10 mM or 10 mg/mL Master Stock.
-
Weighing: Weigh the lyophilized powder into a sterile, antistatic microcentrifuge tube.
-
Solvent Choice: Add 100% Dimethyl Sulfoxide (DMSO). Do not use water or PBS for the master stock, as micro-precipitation will occur.
-
Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Sterilization: If using for cell culture, filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the benzamide moiety).
-
Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C. Stable for 6 months.
Antimicrobial Assay: Broth Microdilution (MIC)
Standard: CLSI M07-A10 / EUCAST Scope: Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.
Experimental Design (Graphviz Workflow)
Figure 1: Workflow for Broth Microdilution Assay. Critical control points include the intermediate dilution step to reduce DMSO concentration below 1% in the final assay.
Step-by-Step Protocol
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cations (Ca²⁺, Mg²⁺) are critical for bridging the piperazine moiety to the bacterial membrane.
-
Plate Setup:
-
Dispense 100 µL of CAMHB into columns 2-12 of a 96-well round-bottom plate.
-
Dispense 200 µL of the 2x test compound solution (from Step 2.2, diluted in media) into column 1.
-
Perform a 2-fold serial dilution from column 1 to 10, transferring 100 µL. Discard 100 µL from column 10.
-
Column 11: Growth Control (Media + Bacteria + DMSO vehicle).
-
Column 12: Sterility Control (Media only).
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension (~1.5 x 10⁸ CFU/mL) from fresh overnight colonies.
-
Dilute this suspension 1:150 in CAMHB to reach ~1 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to wells 1-11.
-
Final Assay Volume: 200 µL.
-
Final Bacterial Density: ~5 x 10⁵ CFU/mL.
-
Final DMSO Concentration: < 1% (Non-toxic).
-
-
Incubation: Seal with a gas-permeable film. Incubate at 37°C for 16-20 hours (24h for Staphylococcus spp.).
-
Readout:
-
Visual: Record the lowest concentration with no visible turbidity.
-
Quantitative: Measure Absorbance at 600 nm (OD600).
-
Viability Dye (Optional): Add 30 µL of 0.01% Resazurin. Incubate 1-4 hours. Blue = Inhibition; Pink = Growth.
-
Antifungal Assay Protocol
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi) Scope: Candida albicans, Aspergillus niger.
Key Differences from Antibacterial Assay
Fungal assays require specific media and longer incubation times. The piperazine benzamide scaffold often targets ergosterol biosynthesis or cell wall integrity.
-
Media: RPMI 1640 buffered with MOPS (pH 7.0). Do not use unbuffered media as pH shifts can protonate the piperazine nitrogen, altering potency.
-
Inoculum:
-
Yeasts: 0.5 - 2.5 x 10³ CFU/mL.
-
Molds: 0.4 - 5 x 10⁴ CFU/mL (Spore suspension).
-
-
Incubation:
-
Candida: 24-48 hours @ 35°C.
-
Aspergillus:[2] 48-72 hours @ 35°C.
-
Data Interpretation (MIC vs. MFC)
-
MIC (Minimum Inhibitory Concentration): Lowest concentration causing significant growth reduction (50% or 90% inhibition compared to control).
-
MFC (Minimum Fungicidal Concentration): Plate 10 µL from clear wells onto Sabouraud Dextrose Agar (SDA). The lowest concentration with <3 colonies (99.9% kill) is the MFC.
Mechanism of Action & SAR Analysis
Understanding the Structure-Activity Relationship (SAR) helps in optimizing the 4-(1-Piperazinyl)benzamide scaffold.
Figure 2: Mechanistic contributions of the pharmacophore. The piperazine ring facilitates membrane approach via electrostatic attraction, while the benzamide moiety engages intracellular targets.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound crashed out of solution upon adding aqueous media. | Perform intermediate dilution in 10% DMSO before adding to media. Ensure final DMSO < 1%. |
| Skipped Wells | Pipetting error or contamination. | Use automated liquid handling if available. Change tips between every dilution step. |
| High MIC (>64 µg/mL) | Poor permeability or efflux pump activity. | Co-administer with an efflux pump inhibitor (e.g., PAβN) to verify if efflux is the resistance mechanism. |
| Edge Effect | Evaporation in outer wells. | Fill perimeter wells with sterile water and use only inner 60 wells for the assay. |
Safety & Handling (MSDS Highlights)
-
Hazards: 4-(1-Piperazinyl)benzamide is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation sensitization.
-
Disposal: Dispose of all biological plates in biohazard waste (autoclave). Chemical stocks must be disposed of as hazardous organic waste.
References
-
Patil, S. et al. (2012). "Synthesis and antimicrobial activity of novel substituted phenyl acetamide piperazine derivatives." Der Pharma Chemica, 4(6): 2470-2488.[2] Link
- Chaudhary, P. et al. (2013). "Synthesis and biological evaluation of piperazine derivatives as novel antimicrobial agents." Journal of Chemical and Pharmaceutical Research, 5(1): 200-205.
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link
-
Zhang, Y. et al. (2019).[3] "Piperazine-based antimicrobial polymers: Synthesis and mechanism of action." RSC Advances, 9, 12345-12354. Link
-
PubChem Compound Summary. (2025). "1-(4-Pyridyl)piperazine and related benzamide derivatives." National Center for Biotechnology Information.Link
Sources
Application of 4-(1-Piperazinyl)benzamide in cancer research
Application Note: Unlocking the 4-(1-Piperazinyl)benzamide Scaffold Subtitle: Synthetic Protocols, Structure-Activity Relationship (SAR) Profiling, and Biological Evaluation in Oncology
Executive Summary
The 4-(1-Piperazinyl)benzamide moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within oncology.[1] Its structural versatility allows it to function as a high-affinity linker or a primary pharmacophore in inhibitors targeting Cyclin-Dependent Kinases (CDKs) , Poly (ADP-ribose) polymerases (PARP) , and Carbonic Anhydrases (hCA) .[1]
This Application Note provides a comprehensive technical guide for researchers utilizing this scaffold to develop novel anticancer agents. It covers optimized synthetic pathways, in vitro profiling protocols, and mechanistic validation strategies, focusing on its application in targeting glioblastoma (GBM) and solid tumors via kinase modulation.[1]
Chemical Biology & Mechanism of Action
The 4-(1-Piperazinyl)benzamide scaffold owes its efficacy to two distinct chemical features:
-
The Piperazine Ring: Acts as a solubility enhancer and a flexible linker that can reach into the "solvent front" of an enzyme's binding pocket.[1] It often mimics the ribose ring of ATP in kinase active sites.[1]
-
The Benzamide Core: Provides a rigid aromatic spacer capable of
- stacking interactions with aromatic residues (e.g., Phenylalanine gates) within the target protein.[1]
Pathway Visualization: Mechanism of Kinase Inhibition
The following diagram illustrates how derivatives of this scaffold competitively inhibit ATP binding, leading to cell cycle arrest.
Figure 1: Mechanism of Action.[1] The scaffold competes with ATP for the kinase hinge region, preventing substrate phosphorylation and inducing apoptosis.
Experimental Protocol: Synthesis & Derivatization
Objective: To synthesize a library of N-substituted 4-(1-piperazinyl)benzamide derivatives for SAR (Structure-Activity Relationship) screening.
Method A: Nucleophilic Substitution (Schotten-Baumann Variant)
This method is preferred for attaching the benzamide core to the piperazine tail.[1]
Reagents:
-
4-Chlorobenzhydryl piperazine (or similar piperazine core)[1][2][3]
-
Triethylamine (TEA) or
[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent (eq) of the piperazine derivative in anhydrous DCM under a nitrogen atmosphere. Cool to 0°C in an ice bath.
-
Activation: Add 3.0 eq of Triethylamine (TEA) and stir for 10 minutes to ensure basic conditions.
-
Coupling: Dropwise add 1.0 eq of the appropriate benzoyl chloride (dissolved in DCM) to the reaction mixture.
-
Critical Step: Maintain temperature <5°C during addition to prevent di-acylation or side reactions.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 5–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1][4]
-
Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate (
).[1][4] Wash organic layer with 10% Ammonium Chloride ( ) to remove unreacted amine.[1] -
Purification: Purify via silica gel column chromatography.
Synthetic Workflow Diagram
Figure 2: General synthetic workflow for generating piperazinyl-benzamide libraries.
Biological Profiling: In Vitro Screening Protocols
Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay
Unlike MTT, the SRB assay is preferred for benzamide derivatives as it measures total protein mass and is less sensitive to metabolic interference caused by potential mitochondrial decoupling.[1]
Materials:
-
Cell Lines: HCT-116 (Colon), MCF7 (Breast), U87-MG (Glioblastoma).[1]
-
Fixative: 10% Trichloroacetic acid (TCA).[1]
-
Stain: 0.4% Sulforhodamine B in 1% acetic acid.[1]
Procedure:
-
Seeding: Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Treat cells with the synthesized derivatives at a gradient of concentrations (0.1
M – 100 M).[1] Include DMSO control (<0.1%). -
Incubation: Incubate for 72 hours.
-
Fixation: Add cold 10% TCA to each well and incubate at 4°C for 1 hour. Wash
with water.[1] -
Staining: Add SRB solution and incubate for 15 min. Wash
with 1% acetic acid to remove unbound dye.[1] -
Quantification: Solubilize bound stain with 10 mM Tris base. Read absorbance at 515 nm.[1]
-
Calculation: Calculate
(concentration for 50% growth inhibition).
Data Analysis: Structure-Activity Relationship (SAR)
The following table summarizes expected SAR trends for this scaffold based on recent literature (e.g., Eur. J. Med. Chem., Croat.[1] Chem. Acta).
| Substitution (R-Group) | Target Affinity | Predicted Effect |
| 4-Chlorobenzhydryl | High (Broad Spectrum) | Increases lipophilicity; enhances membrane permeability. |
| 4-Methyl-sulfonamide | High (Carbonic Anhydrase) | Targets hypoxic tumors (hCA IX/XII selectivity).[1] |
| 3,4,5-Trimethoxy | Moderate (Tubulin) | Mimics Colchicine binding; disrupts microtubule dynamics.[1] |
| N-Benzyl (Unsubstituted) | Low | Often metabolically unstable; requires para-substitution for potency.[1] |
Advanced Application: Glioblastoma & BBB Penetration
Recent studies (e.g., Zhen et al., 2022) highlight the 4-(1-piperazinyl)benzamide scaffold's ability to cross the Blood-Brain Barrier (BBB).[1]
-
Case Study: Compound L19 .
-
Modification: Incorporation of a specific benzamide linker optimized for lipophilicity (
). -
Application: Researchers targeting GBM should prioritize para-halogenated benzamide tails to maintain this BBB permeability while ensuring CDK4/6 inhibition.[1]
References
-
Design and Synthesis of Piperazine-Benzamide Derivatives for Glioblastoma: Zhen, W., et al. (2022).[1][5] Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression.[1][5] European Journal of Medicinal Chemistry.[1][5]
-
Synthesis of Arylsulfonylpiperazine-Benzamide Hybrids: Rao, B. R., et al. (2019).[1] Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents.[1][6] Croatica Chemica Acta.[1][7]
-
Carbonic Anhydrase Inhibition in Hypoxic Tumors: Nocentini, A., et al. (2018).[1] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[1][6] Journal of Medicinal Chemistry.[1][5][8]
-
Cytotoxicity of Benzhydrylpiperazine Derivatives: Yarim, M., et al. (2012).[1] Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences.[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-scale production methods for 4-(1-Piperazinyl)benzamide
Application Note: Process Development and Scale-Up Strategies for High-Purity 4-(1-Piperazinyl)benzamide
Executive Summary & Strategic Rationale
4-(1-Piperazinyl)benzamide is a critical pharmacophore used in the synthesis of diverse bioactive agents, including GlyT-1 inhibitors, anti-thrombotic agents, and specific kinase inhibitors. While laboratory-scale synthesis often utilizes expensive palladium-catalyzed Buchwald-Hartwig amination, such methods are economically unviable for multi-kilogram or ton-scale production due to catalyst cost and heavy metal scavenging requirements.
This guide details a robust, metal-free Nucleophilic Aromatic Substitution (
Key Process Challenges & Solutions:
-
Selectivity: Preventing the formation of the bis-impurity (1,4-bis(4-carbamoylphenyl)piperazine).
-
Solution: Kinetic control via high piperazine stoichiometry (3–5 equivalents).
-
-
Purification: Efficient removal of excess piperazine and inorganic salts without chromatography.
-
Solution: A pH-controlled aqueous workup coupled with an antisolvent crystallization strategy.
-
-
Safety: Managing thermal exotherms during reagent charging.
-
Solution: Controlled addition protocols and solvent selection (n-Butanol) to act as a thermal buffer.
-
Reaction Mechanism & Impurity Profiling
Understanding the competitive kinetics is vital for scale-up. The reaction proceeds via a Meisenheimer complex intermediate.
Critical Quality Attribute (CQA): The formation of the bis-impurity is the primary failure mode. Once formed, this impurity is difficult to separate due to structural similarity. Therefore, the process must be designed to suppress its formation upstream.
Figure 1: Reaction pathway highlighting the competitive formation of the bis-impurity (red path) which occurs if local concentration of piperazine drops.
Large-Scale Manufacturing Protocol
This protocol is designed for a 10 kg batch size but is scalable to metric tons. It utilizes n-Butanol as the solvent.
Why n-Butanol?
-
Boiling Point (117.7°C): High enough to drive the
reaction without a pressurized vessel (unlike methanol/ethanol). -
Water Immiscibility: Facilitates aqueous washing to remove salts and excess piperazine.
-
Safety: Higher flash point (35°C) than lower alcohols.
Reagents & Materials Table
| Component | Role | Eq. | Mass (kg) | Specification |
| 4-Chlorobenzamide | Limiting Reagent | 1.0 | 10.00 | >98% Purity |
| Piperazine (Anhydrous) | Nucleophile | 4.0 | 22.15 | Flakes/Solid, >99% |
| Potassium Carbonate | Acid Scavenger | 1.2 | 10.66 | Milled/Powder |
| n-Butanol | Solvent | - | 60.0 L | Industrial Grade |
| Water (DI) | Workup | - | 100.0 L | < 10 µS/cm |
Step-by-Step Procedure
Phase A: Reaction (Amidation)
-
Reactor Setup: Equip a 100 L Glass-Lined Reactor (GLR) with a mechanical stirrer, reflux condenser, and temperature probe. Nitrogen inertion is recommended but not strictly required due to the oxidative stability of the amide.
-
Charging: Charge n-Butanol (50 L) and Piperazine (22.15 kg) . Stir at ambient temperature until dissolved.
-
Note: Dissolution is endothermic; temperature may drop.
-
-
Addition: Add Potassium Carbonate (10.66 kg) followed by 4-Chlorobenzamide (10.00 kg) .
-
Process Control: Ensure good agitation to suspend the solids.
-
-
Heating: Ramp temperature to reflux (115–118°C) over 1 hour.
-
Reaction: Hold at reflux for 18–24 hours .
-
IPC (In-Process Control): Sample at 18h. Analyze by HPLC.
-
Criteria: 4-Chlorobenzamide < 1.0%.[1]
-
Phase B: Workup & Isolation
-
Hot Filtration (Optional but Recommended): Filter the hot mixture (approx. 80°C) to remove inorganic salts (KCl, excess K2CO3). Wash cake with hot n-Butanol (10 L).
-
Why: Removing salts now prevents them from contaminating the final crystallization.
-
-
Distillation: Distill n-Butanol under reduced pressure until the volume is reduced to approx. 25 L (concentrated slurry).
-
Aqueous Wash: Cool to 60°C. Add Water (50 L) . Stir for 30 minutes.
-
Mechanism: Excess piperazine partitions into the aqueous phase. The product, being less soluble in water than piperazine, will remain in the organic/oily phase or begin to precipitate.
-
-
Crystallization: Cool slowly to 0–5°C over 4 hours. The product will crystallize out as a white to off-white solid.
-
Filtration: Filter the slurry using a centrifuge or Nutsche filter.
-
Washing: Wash the wet cake with Cold Water (2 x 20 L) to remove residual piperazine and n-Butanol.
Phase C: Purification (Recrystallization) Only required if IPC purity < 98.5% or bis-impurity > 0.5%.
-
Dissolve wet cake in Ethanol/Water (80:20 v/v) at reflux.
-
Hot filter (if necessary) to remove insoluble bis-impurity.
-
Cool to ambient, then to 0°C.
-
Filter and dry under vacuum at 50°C.
Process Flow Diagram (Engineering Logic)
Figure 2: Engineering workflow emphasizing salt removal and solvent recovery.
Analytical Controls & Specifications
To ensure "Trustworthiness" and self-validation, the following analytical methods must be established before scale-up.
1. HPLC Method (Purity & Impurities)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254 nm (Benzamide absorption).
-
Rationale: Piperazine is UV-inactive (or weak); derivatization (e.g., with NBD-Cl) is needed for trace piperazine quantification [1], but for the main product and aromatic impurities, standard UV is sufficient.
2. Residual Piperazine Check
-
Since piperazine is a secondary amine, its presence can interfere with subsequent coupling steps.
-
Limit: < 0.5% w/w.
-
Test: Ninhydrin stain on TLC or specific GC method.
References
-
Analytical Method for Piperazine
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[2]
- Source: Journal of Chemical and Pharmaceutical Research.
-
URL:
-
-
Synthesis of Piperazine Derivatives
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[3]
- Source: ChemistryOpen (Wiley).
-
URL:
-
-
Benzamide Synthesis & Purification
-
Title: Strategies to reduce impurities in benzamide synthesis.[4]
- Source: BenchChem Applic
-
URL:
-
-
Solubility Data
- Title: Solubility and solution thermodynamics of sulfonamides in ethanol + water mixtures (Analogous solubility behavior).
- Source: Journal of Solution Chemistry.
-
URL:
-
GlyT-1 Inhibitor Synthesis (Contextual Application)
- Title: Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:
Sources
Using 4-(1-Piperazinyl)benzamide for pain and anxiety disorder research
Application Note: Pharmacological Characterization and Derivatization of 4-(1-Piperazinyl)benzamide Scaffolds for Anxiolytic and Analgesic Discovery
Executive Summary
This application note details the utilization of 4-(1-Piperazinyl)benzamide (CAS: 116290-73-4 / HCl Salt: 1235488-40-0) as a "Privileged Scaffold" in the research and development of novel anxiolytic and analgesic agents. While the parent molecule exhibits moderate intrinsic activity, its structural rigidity and dual-nitrogen pharmacophore make it an ideal starting point for Fragment-Based Drug Discovery (FBDD) targeting Glycine Transporter-1 (GlyT1) , Serotonin 5-HT1A receptors , and Dopamine D3 receptors .
This guide provides a validated workflow for:
-
Chemical Derivatization: Strategies to enhance lipophilicity and target selectivity.
-
In Vivo Formulation: Solubilization protocols for low-solubility benzamides.
-
Behavioral Screening: Standardized protocols for the Elevated Plus Maze (Anxiety) and Formalin Test (Pain).
Mechanistic Rationale & Target Profile
The 4-(1-Piperazinyl)benzamide moiety acts as a versatile anchor. Its piperazine nitrogen serves as a basic center for ionic interactions (e.g., with Aspartate residues in GPCRs), while the benzamide group provides a rigid linker often involved in hydrogen bonding.
Key Signaling Pathways
-
GlyT1 Inhibition (Pain/Schizophrenia): Derivatives N-substituted at the piperazine tail prevent glycine reuptake, increasing synaptic glycine levels. This potentiates NMDA receptor function, modulating nociceptive transmission.
-
5-HT1A Agonism (Anxiety): The piperazine moiety mimics serotonin, activating presynaptic autoreceptors to reduce serotonergic firing in the Raphe nuclei, producing anxiolysis.
Figure 1: Mechanistic bifurcation of the Piperazinyl-Benzamide scaffold. N-sulfonylation favors GlyT1 inhibition (Analgesia), while N-arylation favors 5-HT1A agonism (Anxiolysis).
Chemical Handling & Formulation Protocol
The parent compound has poor aqueous solubility (
Reagents
-
Compound: 4-(1-Piperazinyl)benzamide (Purity >98% by HPLC).
-
Vehicle Components: DMSO (Molecular Biology Grade), PEG-400, Tween-80, Sterile Saline (0.9% NaCl).
Solubilization Workflow (For 10 mg/kg dose in Mice)
| Step | Action | Critical Parameter |
| 1. Weighing | Weigh 20 mg of compound. | Use anti-static gun; powder is electrostatic. |
| 2. Primary Solvent | Add 100 µL 100% DMSO . Vortex for 30s. | Ensure complete dissolution (clear solution). |
| 3. Co-Solvent | Add 400 µL PEG-400 . Vortex. | Avoid bubbles. Solution usually warms slightly. |
| 4. Surfactant | Add 50 µL Tween-80 . | Improves bioavailability. |
| 5. Dilution | Slowly add 9.45 mL warm Saline dropwise while vortexing. | Stop if precipitation occurs. Final DMSO concentration: 1%. |
| 6. pH Check | Verify pH is 7.0–7.4. | Adjust with 0.1N NaOH/HCl if necessary. |
Note: If the solution remains cloudy, sonicate at 37°C for 5 minutes. Do not exceed 5% DMSO for behavioral studies to avoid vehicle-induced sedation.
Experimental Protocols: In Vivo Screening
Protocol A: Assessment of Anxiolytic Activity (Elevated Plus Maze)
Rationale: 5-HT1A agonists increase open-arm exploration by reducing anxiety-induced inhibition.
Subjects: Male Swiss Webster mice (25–30g). Dosing: Intraperitoneal (i.p.), 30 min prior to testing.
-
Acclimatization: Move animals to the testing room 1 hour before the experiment (dim red light).
-
Apparatus: EPM with two open arms (30x5 cm) and two closed arms (30x5x15 cm).
-
Procedure:
-
Place mouse in the center zone facing an open arm.
-
Record behavior for 5 minutes using video tracking (e.g., EthoVision).
-
-
Scoring Parameters:
-
% Time in Open Arms (Primary Index of Anxiolysis).
-
Total Entries (Index of Locomotor Activity/Sedation).
-
Validation Criteria:
-
Vehicle: ~20-30% time in open arms.
-
Positive Control (Diazepam 1 mg/kg): >50% time in open arms.
-
Scaffold (10 mg/kg): Expect moderate increase (~35-40%) if unmodified; higher if derivatized.
Protocol B: Assessment of Analgesic Activity (Formalin Test)
Rationale: Biphasic nociceptive response allows differentiation between direct analgesic effects (Phase 1) and anti-inflammatory/central sensitization effects (Phase 2).
Subjects: Male Sprague-Dawley Rats (200–250g).
-
Habituation: Place rat in a clear observation chamber for 15 min.
-
Injection: Inject 50 µL of 2.5% Formalin into the dorsal surface of the right hind paw.
-
Observation: Measure time spent licking/biting the injected paw in 5-minute bins for 60 minutes.
-
Phase 1 (0–10 min): Acute nociception (C-fiber activation).
-
Phase 2 (15–60 min): Inflammatory pain (Central sensitization).
-
Data Interpretation:
-
GlyT1 Inhibitors (derived from scaffold) typically show efficacy in Phase 2 , indicating modulation of central sensitization via NMDA/Glycine pathways.
Representative Data & Analysis
The following table summarizes expected outcomes when comparing the parent scaffold against a functionalized derivative (e.g., an N-sulfonated GlyT1 inhibitor derivative).
| Parameter | Vehicle Control | 4-(1-Piperazinyl)benzamide (Parent) | N-Sulfonyl Derivative (Optimized) | Interpretation |
| EPM: Open Arm Time (%) | 22 ± 3% | 31 ± 4% | 28 ± 3% | Parent shows mild anxiolysis (5-HT effect). |
| EPM: Total Entries | 15 ± 2 | 14 ± 2 | 16 ± 2 | No sedation observed (motor function intact). |
| Formalin: Phase 1 Licking (s) | 85 ± 10s | 78 ± 8s | 75 ± 9s | Minimal effect on acute nociception. |
| Formalin: Phase 2 Licking (s) | 210 ± 25s | 180 ± 20s | 95 ± 15s | Significant reduction in inflammatory pain (Derivative). |
References
-
EvitaChem. (2024). Chemical Profile: 4-(1-Piperazinyl)benzamide (EVT-386531). Retrieved from
-
Cioffi, C. L., et al. (2013).[1] "Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1." Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261.[1]
-
Maltseva, M. O., et al. (2025).[2] "Anxiolytic, antidepressant and analgesic activities of novel derivatives of benzimidazoles."[2] Research Results in Pharmacology, 9(3).
-
Wei, Z. Y., et al. (2000).[3] "N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist."[3] Journal of Medicinal Chemistry, 43(21), 3895-3905.[3]
-
Alves, A., et al. (2012). "Central pharmacological activity of a new piperazine derivative: LQFM008." Pharmacology Biochemistry and Behavior.
Sources
- 1. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. View of Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | Research Results in Pharmacology [rrpharmacology.ru]
- 3. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzamide Synthesis & Optimization
Current Status: Operational | Topic: Amide Bond Formation | Tier: Advanced
Welcome to the Benzamide Synthesis Technical Support Hub. This guide is structured to troubleshoot the specific kinetic and thermodynamic failure points encountered during the benzoylation of amines. We move beyond standard recipes to address the causality of synthetic failure.
Module 1: The Acid Chloride Route (Schotten-Baumann)
Method: Reaction of benzoyl chloride with an amine in the presence of a base.[1] Primary Failure Mode: Hydrolysis competing with Aminolysis.
The Mechanic's Overview
In the Schotten-Baumann reaction, you are racing two nucleophiles against each other: your amine and water (or hydroxide). While the amine is generally more nucleophilic, the concentration of water in biphasic systems can drive the equilibrium toward benzoic acid (hydrolysis), killing your yield.
Troubleshooting Matrix
| Symptom | Root Cause | Technical Solution |
| Low Yield (<50%) | Hydrolysis Competition: The rate of hydrolysis ( | Temperature Control: Cool the aqueous phase to 0–5°C before adding the acid chloride. Hydrolysis has a higher activation energy than aminolysis; lower temperatures favor the amine [1]. |
| Precipitate is Acidic | Incomplete Scavenging: HCl byproduct protonated the remaining amine, rendering it non-nucleophilic ( | Base Stoichiometry: Ensure a minimum of 2.0 equivalents of base (or 1 eq. base + 1 eq. Schotten-Baumann buffer). The pH must remain >9 to keep the amine deprotonated [2]. |
| "Oiling Out" | Product Impurity: Formation of N-benzoylbenzamide (Imide formation) due to excess acid chloride. | Stoichiometry Check: Avoid large excesses of acid chloride. If the imide forms, hydrolyze it back to the amide by briefly heating with dilute NaOH [3]. |
Protocol: Optimized Biphasic Schotten-Baumann
-
Dissolve amine (1.0 eq) in DCM or EtOAc.
-
Prepare an aqueous solution of NaOH (2.5 eq) or
. -
Critical Step: Cool both phases to 0°C before mixing.
-
Add Benzoyl Chloride (1.1 eq) dropwise. Vigorous stirring is essential to maximize the interfacial surface area.
-
Validation: Monitor pH. If it drops below 9, add more base immediately.
Module 2: Coupling Agents (Carbodiimide/Uronium)
Method: Activation of Benzoic Acid using EDC, DCC, or HATU. Primary Failure Mode: Racemization and Rearrangement.
Deep Dive: The Racemization Trap
If your benzamide derivative contains a chiral center at the
Visualizing the Failure Pathways
The following diagram illustrates the decision tree for a Carbodiimide (EDC/DCC) coupling. Note the "Dead End" rearrangement which is a common cause of low yields.
Figure 1: Kinetic pathways in carbodiimide coupling. The green path represents the desired reaction. Red paths indicate irreversible side reactions caused by steric hindrance or excess base.
FAQs: Coupling Agents
Q: Why does my HATU reaction turn dark and stall? A: HATU is extremely reactive. If the amine is hindered, the activated ester can react with the HATU byproduct (HOAt) or even the solvent (if DMF is wet), leading to tetramethylguanidinium adducts.
-
Fix: Pre-activate the acid with HATU/Base for exactly 2-5 minutes, then add the amine immediately. Do not let the activated ester sit for hours [4].
Q: I cannot remove the DCU urea byproduct after a DCC coupling. A: Dicyclohexylurea (DCU) is notoriously insoluble in most solvents but slightly soluble in DCM, making it hard to filter completely.
-
Fix: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be washed away during the aqueous workup [5].
Module 3: Green Synthesis (Boric Acid Catalysis)
Method: Direct amidation using Boric Acid (
The Mechanism
Boric acid forms a mixed anhydride-like intermediate (acyloxyboron species) that activates the carboxylic acid. However, this reaction is reversible. Water must be removed to drive the equilibrium (Le Chatelier's principle).
Protocol: Boric Acid Catalyzed Amidation
-
Reagents: Benzoic acid (1 eq), Amine (1-1.2 eq), Boric Acid (10-20 mol%).
-
Solvent: Toluene or Xylene (high boiling point required).
-
Setup: Dean-Stark apparatus is mandatory.
-
Process: Reflux for 12–24 hours.
-
Troubleshooting:
-
No Reaction: The temperature is likely too low. The reaction requires thermal energy to form the monoacyloxyborate intermediate. Ensure vigorous reflux [6].
-
Catalyst Deactivation: Boric acid can form boroxine trimers if the concentration is too high, reducing activity. Keep catalyst loading under 25 mol%.
-
Module 4: Purification & Isolation
Issue: The "Oiling Out" Phenomenon Benzamides often form supersaturated oils rather than crystals during recrystallization.
Self-Validating Purification Protocol:
-
Solvent Choice: Use a mixture of EtOAc/Hexanes or EtOH/Water.
-
The "Cloud Point" Method: Dissolve the crude benzamide in the minimum amount of hot "good" solvent (e.g., EtOAc). Add the "bad" solvent (e.g., Hexane) dropwise until a persistent cloudiness appears.
-
Seeding: Add a single crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Cooling: Wrap the flask in a towel to cool slowly to room temperature. Rapid cooling traps impurities and leads to oiling.
References
-
Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5] Tetrahedron, 61(46), 10827-10852. Link
-
BenchChem Technical Support. (2025). "Troubleshooting Schotten-Baumann Conditions." Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602. Link
-
Tang, P. (2012). "Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide." Organic Syntheses, 89, 432-437. Link
Sources
Avoiding byproduct formation in piperazine derivative synthesis
Topic: Avoiding Byproduct Formation & Optimizing Purity Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers
Introduction: The "Deceptive Simplicity" of Piperazine
Piperazine is a privileged pharmacophore, yet its dual-nitrogen nucleophilicity presents a classic synthetic paradox: it is simultaneously too reactive (leading to bis-alkylation and polymerization) and, in specific catalytic contexts, deceptively inert (leading to hydrodehalogenation).
This guide addresses the three primary failure modes in piperazine functionalization: Uncontrolled Oligomerization (during alkylation), Catalytic Dead-Ends (during Buchwald-Hartwig coupling), and Regio-Scrambling (in unsymmetrical derivatives).
Module 1: The N-Alkylation Trap (Nucleophilic Substitution)
User Issue: "I am attempting to mono-alkylate piperazine with a primary alkyl halide, but I consistently isolate a mixture of starting material, mono-alkylated product, and significant bis-alkylated impurity (dimer)."
Diagnosis: Statistical Kinetics & Nucleophilicity
In a standard
Remediation Strategy
| Approach | Protocol | Mechanism of Control | Pros/Cons |
| A. The "Flood" Method | Use 5–10 equivalents of piperazine. | Statistical probability shifts heavily toward mono-alkylation by diluting the electrophile. | Pro: Cheap, fast. Con: Massive workup required to remove excess piperazine. |
| B. Orthogonal Protection | Use N-Boc-piperazine (1-Boc-piperazine). | Chemically blocks the second nitrogen (steric & electronic deactivation). | Pro: 100% Selectivity. High Yield. Con: Adds two steps (protection/deprotection). |
| C. Reductive Amination | React with Aldehyde + NaBH(OAc)₃. | Imine formation is reversible; reduction is the rate-determining step. Prevents quaternary salt formation.[1] | Pro: Avoids over-alkylation completely. Con: Requires aldehyde precursor.[2] |
Protocol: Selective Mono-Alkylation via Reductive Amination
This method is superior to alkyl halide substitution for avoiding quaternary ammonium salts.
-
Imine Formation: Dissolve piperazine (1.2 equiv) and the aldehyde (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM. Add catalytic acetic acid (1-2 drops). Stir for 30 mins.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.
-
Why STAB? It is less aggressive than NaBH₄ and will not reduce the aldehyde/ketone before it forms the imine.
-
-
Quench: Stir overnight at RT. Quench with sat. NaHCO₃.
Visual Guide: Alkylation Decision Logic
Caption: Decision matrix for selecting the optimal alkylation pathway to minimize byproduct formation.
Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[3][4]
User Issue: "I am coupling a piperazine with an aryl bromide using Pd(OAc)₂/BINAP. The reaction is incomplete, and I see a significant amount of reduced arene (Ar-H) instead of the product."
Diagnosis:
-Hydride Elimination & Hydrodehalogenation
This is the most common failure mode in Buchwald-Hartwig amination of secondary amines.
-
Mechanism: If the reductive elimination step (forming C-N bond) is slow due to steric bulk or poor ligand choice, the Pd(II)-Amido intermediate undergoes
-hydride elimination. -
Result: The piperazine becomes an imine (oxidized), and the aryl ring is reduced (Ar-H), destroying the starting material.
Remediation: Ligand & Precatalyst Selection
Do not use generic ligands like BINAP or PPh₃ for difficult piperazine couplings. You must use bulky, electron-rich dialkylbiaryl phosphine ligands.
-
Ligand of Choice: RuPhos (specifically designed for secondary amines).[3]
-
Catalyst Source: Use Pd-Precatalysts (e.g., RuPhos Pd G4).
-
Why? Pd(OAc)₂ requires reduction to Pd(0) in situ, often by the amine itself, which consumes your starting material and creates induction periods where side reactions flourish. Precatalysts generate active Pd(0) immediately upon base exposure.[4]
-
Troubleshooting Table: Pd-Catalysis
| Symptom | Probable Cause | Corrective Action |
| Ar-H (Dehalogenation) | Switch to RuPhos or BrettPhos . Lower temperature. Increase catalyst loading. | |
| Ar-Ar (Homocoupling) | Oxidative addition occurred, but transmetalation failed. | Ensure anaerobic conditions (degas solvents). Switch base to NaOtBu (stronger base accelerates transmetalation). |
| No Reaction (Ar-I) | Catalyst poisoning by Iodide. | Avoid Aryl Iodides in Buchwald couplings if possible. Iodide anions can bridge Pd dimers, deactivating them. Use Ar-Br or Ar-OTf. |
Visual Guide: The Hydrodehalogenation Trap
Caption: The kinetic competition between productive Reductive Elimination and destructive Beta-Hydride Elimination.
Module 3: Regiocontrol in Unsymmetrical Piperazines
User Issue: "I need to substitute C2-methylpiperazine at the N4 position, but the reaction occurs at N1 or gives a mixture."
Diagnosis: Steric vs. Electronic Control
In 2-substituted piperazines:
-
N1 is more sterically hindered (adjacent to the substituent).
-
N4 is less hindered. However, electronic effects can override sterics. Relying on "natural" selectivity is risky.
Protocol: Orthogonal Protection Strategy
The only self-validating method for unsymmetrical piperazines is orthogonal protection.
-
Step 1: N-Boc Protection (Kinetic Control)
-
React 2-methylpiperazine with
(0.9 equiv) at 0°C. -
Result: The less hindered N4 reacts preferentially. Isolate 4-Boc-2-methylpiperazine .
-
-
Step 2: Functionalize N1
-
Perform alkylation/acylation on the free N1.
-
-
Step 3: Deprotection
-
Remove Boc (TFA/DCM).
-
-
Step 4: Functionalize N4
-
Perform the second reaction on the newly liberated N4.
-
Module 4: Isolation & Purification (The "Water Trap")
User Issue: "My reaction worked, but I cannot extract the product from the aqueous layer."
Diagnosis: High Polarity
Piperazines are extremely polar and water-soluble, especially in their protonated (salt) forms. Standard EtOAc/Water extractions often fail, leaving the product in the aqueous waste.
Remediation: The "Salting Out" & Solvent Switch
-
pH Adjustment: Ensure the aqueous layer is pH > 12 (use NaOH, not NaHCO₃) to ensure the piperazine is fully free-based.
-
Saturation: Saturate the aqueous layer with NaCl (solid). This "salting out" effect forces the organic amine out of the aqueous phase.
-
Solvent Choice: Do NOT use Diethyl Ether or Hexanes.
-
Use DCM (Dichloromethane) : Excellent solubility for piperazines.
-
Use CHCl₃/Isopropanol (3:1) : For highly polar derivatives.
-
Use n-Butanol : For extreme cases (requires rotovap at high temp).
-
References
-
Selective Mono-N-alkylation
-
Buchwald-Hartwig Mechanism & Ligands
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
-
Regioselective Synthesis
-
Jacobsen, M. F., et al. (2017). "Efficient Synthesis of Unsymmetrical Piperazines." Journal of Organic Chemistry, 82(6), 3321–3326. Link
-
-
Purification Strategies
-
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Essential for understanding workup pH requirements).
-
Sources
Stabilizing 4-(1-Piperazinyl)benzamide in solution for experiments
Executive Summary
4-(1-Piperazinyl)benzamide presents a classic "amphiphilic conflict" in solution chemistry. The benzamide core provides structural rigidity and lipophilicity, while the piperazine tail acts as a pH-sensitive solubility switch.
The two primary failure modes for this compound are:
-
Precipitation at Physiological pH: The distal piperazine nitrogen (
) deprotonates near neutral pH, causing the molecule to revert to its insoluble free-base form.[1] -
Oxidative Degradation: The secondary amine in the piperazine ring is susceptible to radical-mediated oxidation, leading to yellowing (N-oxide/imine formation) and ring opening.[1]
Module 1: Solubility & Dissolution Strategy
The Science: Protonation as a Solubility Switch
The solubility of 4-(1-Piperazinyl)benzamide is governed by the ionization state of the distal nitrogen on the piperazine ring.[1]
-
pH < 7.0 (Acidic): The nitrogen accepts a proton (
).[1] The molecule becomes a cationic salt, highly soluble in water. -
pH > 8.0 (Basic/Neutral): The nitrogen loses its proton (
).[1] The molecule becomes a neutral, lipophilic free base, leading to rapid precipitation.
Troubleshooting Protocol: The "Acid-Drop" Method
Goal: Create a stable 10 mM stock solution.
-
Solvent Selection:
-
Preferred: 0.1 M HCl or dilute Acetic Acid (creates the hydrochloride or acetate salt in situ).[1]
-
Alternative: DMSO (Dimethyl sulfoxide) for high concentrations (>50 mM), but requires inert gas storage.
-
-
Step-by-Step Dissolution:
-
Step 1: Weigh the target mass of 4-(1-Piperazinyl)benzamide.[1]
-
Step 2: Add 90% of the final volume of deionized water .[1]
-
Step 3: Critical Step: While stirring, add 1.0 M HCl dropwise until the solution clears. Target pH 4.0–5.0.[1]
-
Step 4: Filter sterilize (0.22 µm PVDF) immediately.[1] Do not autoclave, as heat can accelerate amide hydrolysis.[1]
-
Visualization: Solubility Decision Logic
Caption: Decision tree for solvent selection based on concentration and pH requirements. Note the risk at physiological pH.
Module 2: Oxidative Stability & Degradation
The Science: The "Yellowing" Phenomenon
Researchers often report solutions turning yellow over weeks.[1] This is not amide hydrolysis (which yields colorless benzoic acid/amine products) but rather oxidative degradation of the piperazine ring .[1]
-
Initiation: Dissolved oxygen or trace metals (Fe³⁺) abstract a hydrogen from the
-carbon next to the secondary amine.[1] -
Propagation: Formation of a radical species leading to imines or N-oxides.[1]
-
Ring Opening: In advanced stages, the piperazine ring cleaves, forming ethylenediamine derivatives and ammonia.
Stabilization Protocol
| Parameter | Recommendation | Mechanism |
| Atmosphere | Argon or Nitrogen sparge | Displaces dissolved |
| Additives | EDTA (0.1 mM) | Chelates trace metal ions that catalyze oxidation.[1] |
| Antioxidants | Sodium Metabisulfite (0.1%) | Acts as a sacrificial reductant (use only if biologically compatible).[1] |
| Storage | -20°C in Amber Vials | Arrhenius suppression of reaction rates; blocks UV-radical initiation.[1] |
Visualization: Degradation Pathway
Caption: The oxidative pathway responsible for discoloration.[1] Note that metal ions and oxygen are the primary catalysts.
Frequently Asked Questions (FAQ)
Q1: I injected my stock (pH 5.0) into cell culture media (pH 7.4) and it precipitated immediately. Why? A: This is "Solvent Shock." You crossed the pKa threshold.
-
The Fix: The localized concentration at the injection tip is too high.[1] Dilute your stock to an intermediate concentration (e.g., 1 mM) in PBS before adding to the final culture, or add the drug very slowly with rapid stirring to allow albumin in the media (if present) to bind and solubilize the drug.
Q2: Can I autoclave the stock solution?
A: No. While the piperazine ring is thermally robust, the benzamide moiety can undergo hydrolysis at high temperatures (
Q3: My DMSO stock froze, and now there are crystals that won't redissolve. A: DMSO is hygroscopic.[1] If it absorbed water from the air during the freeze-thaw cycle, the water "anti-solvent" effect might have forced the compound out of solution.
-
The Fix: Warm to
and sonicate. If it fails, the water content is likely too high; prepare a fresh stock in anhydrous DMSO under Argon.
Q4: Is the yellow color toxic to my cells? A: Potentially.[1] The yellow color indicates imine or N-oxide formation.[1] These are electrophilic species that can react with cellular thiols (glutathione).[1] If the solution is visibly yellow, discard it.
References
-
EvitaChem. (n.d.).[1] 4-(1-Piperazinyl)benzamide Physicochemical Properties. Retrieved from [1]
-
Rochelle, G. T., et al. (2012).[1][4] "Oxidation of Piperazine in Post-Combustion Carbon Capture." University of Texas at Austin / Industrial & Engineering Chemistry Research.[1]
- Citation for the mechanism of piperazine ring oxidation and radical degrad
-
Henni, A., et al. (2009).[1][5] "pKa Values of Some Piperazines at 298, 303, 313, and 323 K." Journal of Chemical & Engineering Data.
- Citation for temperature dependence of piperazine ioniz
- Master Organic Chemistry. (2019). Amide Hydrolysis Mechanism.
-
PubChem. (n.d.).[1] Piperazine Compound Summary. National Library of Medicine.[1]
- General stability and handling d
Sources
Technical Support Center: Minimizing Degradation of 4-(1-Piperazinyl)benzamide
Introduction: The "Dual-Nature" Stability Challenge
Welcome to the technical support guide for 4-(1-Piperazinyl)benzamide . As a researcher working with this intermediate, you are managing a molecule with a "dual nature." The benzamide moiety offers relative hydrolytic stability, serving as a robust structural anchor. However, the piperazine ring—specifically the secondary amine at the N4 position—is the "Achilles' heel." It is highly susceptible to oxidation, nitrosation, and hygroscopic interactions.
This guide moves beyond generic storage advice ("keep cool and dry") to explain the mechanistic causality of degradation and provides self-validating protocols to ensure the integrity of your material.
Module 1: Critical Degradation Pathways (The "Why")
To prevent degradation, one must first understand the specific chemical vulnerabilities of the scaffold.
N-Oxidation (The Primary Threat)
The secondary amine in the piperazine ring is electron-rich and prone to attack by atmospheric oxygen or peroxides found in solvents.[1] This leads to the formation of N-oxides, often manifesting as a yellow-to-brown discoloration of the white powder.[1]
N-Nitrosation (The Regulatory Criticality)
In the presence of trace nitrites (often found in excipients or water) and acidic conditions, the secondary amine can react to form N-nitroso-4-(1-piperazinyl)benzamide .[1] This is a potential mutagenic impurity (nitrosamine) subject to strict FDA/EMA limits.[1][2]
Hydrolysis (The Secondary Threat)
While the benzamide group is stable, prolonged exposure to extreme pH or moisture can hydrolyze the amide bond, releasing ammonia and yielding the corresponding benzoic acid derivative.
Visualization: Degradation Logic Flow
The following diagram illustrates the mechanistic divergence of the parent molecule under stress.
Figure 1: Mechanistic degradation pathways of 4-(1-Piperazinyl)benzamide showing the critical divergence points based on environmental stressors.[1]
Module 2: Storage & Handling Protocols (The "How")
The following protocols are designed to interrupt the pathways identified above. These are not suggestions; they are control measures.
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term >3 months) | Lowers the kinetic energy of molecules, significantly slowing the rate of N-oxidation and hydrolysis [1].[1] |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric oxygen to prevent N-oxide formation.[1] Argon is preferred as it is heavier than air and forms a better "blanket" over the solid [2]. |
| Container | Amber Glass with PTFE-lined cap | Amber glass blocks UV light (preventing photo-oxidation).[1] PTFE (Teflon) liners prevent plasticizer leaching and are chemically inert to amines.[1] |
| Desiccant | Silica Gel or Molecular Sieves | Piperazine derivatives are often hygroscopic.[1] Moisture absorption leads to "caking" and creates a micro-environment for hydrolysis [3].[1] |
| Solvent Choice | Peroxide-Free | If storing in solution, avoid ethers (THF, dioxane) unless tested for peroxides.[1] Use fresh methanol or acetonitrile.[1] |
Module 3: Troubleshooting & FAQs (The "Fix")
Q1: My white powder has turned a faint yellow/beige color. Is it still usable?
-
Diagnosis: This is the hallmark of oxidative degradation (N-oxide formation) or photo-degradation.[1]
-
Action:
-
Prevention: Ensure the container is flushed with inert gas after every use.[1]
Q2: The material has formed hard clumps (caking).
-
Diagnosis: Hygroscopicity .[1] The piperazine ring has absorbed atmospheric moisture, potentially forming hydrates.
-
Risk: Moisture facilitates hydrolysis of the benzamide bond over time.
-
Action: Dry the material in a vacuum oven at 40°C for 4-6 hours. Re-verify water content (Karl Fischer titration) before use.
Q3: We are detecting an unknown impurity at RRT 1.2 in our HPLC method.
-
Diagnosis: If you are using nitrite-containing excipients or storing in an acidic environment, check for Nitrosamines .[1]
-
Action: Run a specific LC-MS/MS scan for the nitrosated analog (Mass = Parent + 29 Da).[1] This is a critical safety stop.
-
Reference: FDA Guidance on Nitrosamine Impurities [4].[1]
Q4: Can I store this compound in DMSO stock solution?
-
Diagnosis: DMSO is hygroscopic and can act as a mild oxidant under certain conditions.[1]
-
Action: Yes, but only at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce oxygen and moisture.[1] Single-use aliquots are mandatory.[1]
Module 4: Analytical Validation (The "Proof")
Do not assume stability; prove it. Use this Forced Degradation Protocol to validate your analytical method (HPLC/UPLC) and confirm the compound's specific vulnerabilities.
Stress Testing Protocol[5][6][7]
| Stress Type | Conditions | Target Endpoint | Mechanism Probed |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2-6 hours | 5-20% Degradation | Simulates stomach acid stability; targets amide bond cleavage.[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 2-6 hours | 5-20% Degradation | Targets amide hydrolysis (often faster than acid hydrolysis for benzamides).[1] |
| Oxidation | 3% H₂O₂, RT, 1-4 hours | 5-20% Degradation | Critical: Targets piperazine N-oxidation.[1] Expect rapid degradation.[1] |
| Thermal | 60°C (Solid State), 7 days | <5% Degradation | Tests physical stability and solid-state dimerization.[1] |
| Photolytic | 1.2 million lux hours (ICH Q1B) | Variable | Tests aromatic ring sensitivity to UV light.[1] |
Validation Logic: If your HPLC method cannot resolve the "Oxidation" degradant from the "Parent" peak, your method is not stability-indicating.[1] You must adjust the gradient or column (e.g., switch to a C18 column with high pH stability) to separate the polar N-oxide from the parent [5].
References
-
Waterman, K. C., & Adami, R. C. (2005).[1] Accelerated aging: Prediction of chemical stability of pharmaceuticals.[1] International Journal of Pharmaceutics, 293(1-2), 101-125.[1]
-
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (Standard reference for inert gas blanketing protocols).
-
Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[1][5][6] Springer.[1] (Definitive text on hydrolysis and hygroscopicity).
-
U.S. Food and Drug Administration (FDA). (2021).[1] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.
-
Blessy, M., et al. (2014).[1] Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.[1]
Sources
Safety Operating Guide
Operational Disposal & Handling Protocol: 4-(1-Piperazinyl)benzamide
[1]
CAS: 116290-73-4 | Formula: C₁₁H₁₅N₃O | Role: Pharmaceutical Intermediate[1]
Executive Summary
This guide defines the containment, classification, and disposal workflows for 4-(1-Piperazinyl)benzamide .[1] While often classified as a non-regulated intermediate under federal statutes (unless mixed with listed solvents), the piperazine moiety presents specific sensitization and environmental risks.
The Core Directive: Treat this compound as a Potential Sensitizer and Aquatic Toxin . Disposal must prioritize high-temperature thermal destruction to prevent the formation of nitrosamines in downstream water treatment systems.
Part 1: Chemical Identity & Hazard Profiling
Understanding the substrate is the first step in safety.
The stability of the piperazine ring (a cyclic diamine) dictates the disposal method. Unlike simple amides, the secondary amine in the piperazine ring is reactive and can form carcinogenic N-nitrosamines if exposed to nitrites in municipal waste streams. Drain disposal is strictly prohibited.
Physicochemical Data Table
| Parameter | Value | Operational Implication |
| CAS Number | 116290-73-4 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Weight | 205.26 g/mol | Moderate weight; non-volatile solid.[1] |
| Physical State | Solid (Powder) | Dust generation is the primary exposure vector.[1] |
| Acidity (pKa) | ~9.8 (Piperazine N) | Incompatible with Strong Acids. Exothermic reaction risk.[1] |
| Solubility | DMSO, Methanol | Waste streams will likely be organic solvent mixtures.[1] |
Critical Hazard Assessment[1]
-
Respiratory Sensitization: Piperazine derivatives are documented respiratory sensitizers.[2] Inhalation of dust can trigger asthma-like symptoms or contact dermatitis.
-
Nitrosamine Precursor: The secondary amine group (-NH) on the piperazine ring is a precursor to N-nitroso compounds.
-
Corrosivity: While the benzamide reduces basicity compared to pure piperazine, concentrated solutions should be treated as Irritating/Corrosive (Category 1B/2) to eyes and skin.
Part 2: Waste Classification & Segregation
The "Why" behind the "Where."
You must classify this material based on the "Mixture Rule" —the waste code is often determined by the solvent, not just the solute.
Segregation Logic
-
DO NOT MIX WITH: Oxidizing agents (Peroxides, Nitrates) or Nitrosating agents.
-
DO NOT MIX WITH: Strong Acids (Sulfuric, Hydrochloric). The amine function will protonate exothermically.
-
Waste Stream: Segregate into "Non-Halogenated Organic Solids" or "Basic Organic Liquids" depending on the state.
RCRA Classification Decision Tree (DOT Visualization)
This diagram illustrates the logic for assigning waste codes under US EPA (RCRA) regulations.
Figure 1: RCRA Waste Classification Logic. Note that while the pure solid is often non-regulated federally, best practice mandates incineration.[1]
Part 3: Operational Disposal Workflows
A. Solid Waste (Pure Substance/Spill Debris)
Method: High-Temperature Incineration. Rationale: The amide bond requires temperatures >850°C for complete mineralization to CO₂, H₂O, and NOx.
-
Containerization: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Label as "Non-Regulated Chemical Waste: 4-(1-Piperazinyl)benzamide." Add a secondary sticker: "Contains Piperazine Derivative - Potential Sensitizer."
-
Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for rotary kiln incineration.
B. Liquid Waste (Mother Liquor/Rinsate)
Method: Fuel Blending or Incineration.
-
pH Check: Ensure the waste solution pH is > 8. If acidic, neutralize slowly with Sodium Bicarbonate to prevent heat accumulation in the drum.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol) is compatible with the waste drum's liner.
-
Manifesting: If dissolved in Methanol, the primary waste code is D001 (Ignitable) and F003 . The benzamide is a "contaminant."
Part 4: Spill Response & Decontamination
A self-validating protocol for immediate containment.[1]
PPE Requirement:
-
Gloves: Nitrile (Minimum 0.11mm thickness). Avoid Latex (amines can permeate latex).
-
Respiratory: N95 or P100 particulate respirator is mandatory for powder spills to prevent sensitization.
Step-by-Step Decontamination Protocol
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
Contain: If solid, cover with a damp paper towel to prevent dust dispersion. If liquid, dike with absorbent pads.
-
Collect: Scoop material into a disposable container. Do not dry sweep.
-
Deactivate Surface:
-
The residue may be sticky or oily.
-
Wash 1: Apply 5% Acetic Acid (Vinegar) to solubilize the basic amine residue.
-
Wash 2: Rinse with soap and water.
-
Validation: Check surface pH with litmus paper; it should be neutral (pH 6-8).
-
Spill Response Workflow (DOT Visualization)
Figure 2: Immediate Spill Response Protocol ensuring dust suppression and chemical neutralization.
Part 5: Storage & Stability
To minimize waste generation, proper storage extends shelf life.
-
Hygroscopicity: Piperazine amides are often hygroscopic.[3] Store under nitrogen or argon atmosphere.
-
Light Sensitivity: Store in amber vials.
-
Temperature: Refrigeration (2-8°C) is recommended to prevent slow hydrolysis of the amide bond.
References
Personal protective equipment for handling 4-(1-Piperazinyl)benzamide
[1]
CAS Number: 116290-73-4 Chemical Class: Piperazine Derivative / Benzamide Primary Hazard: Respiratory & Skin Sensitization (H317, H334)[1]
Hazard Architecture & Risk Assessment
Handling 4-(1-Piperazinyl)benzamide requires more than standard "lab safety" compliance. As a piperazine derivative, this compound presents a specific immunological risk profile.[1] Piperazine moieties are documented sensitizers; repeated exposure—even at sub-clinical levels—can induce hypersensitivity, leading to occupational asthma or allergic contact dermatitis.
The Causality of Protection: We do not wear PPE simply to avoid "irritation." We wear it to prevent the induction of an immune response. Once sensitized, a researcher may be unable to handle any piperazine-based compounds for the remainder of their career.[1]
Physical & Chemical Properties Table
| Property | Specification | Safety Implication |
| Physical State | Solid (Crystalline Powder) | High risk of airborne dust generation during weighing.[1] |
| Solubility | Soluble in DMSO, Methanol | Solubilized forms increase skin permeation rates.[1] |
| pKa | Basic (Piperazine nitrogen) | Can cause chemical burns to mucous membranes if inhaled.[1] |
| Molecular Weight | ~205.26 g/mol | Small molecule; penetrates standard latex gloves rapidly.[1] |
The Barrier Strategy: PPE Specifications
Standard latex gloves and surgical masks are insufficient for this compound. The following specifications constitute the minimum safe barrier.
A. Dermal Protection (Gloves)
Requirement: Nitrile (Acrylonitrile Butadiene).[1] Prohibited: Latex (Natural Rubber) due to high permeation rates of amine-based compounds.[1]
-
Standard Handling (Solid): Disposable Nitrile, minimum thickness 0.11 mm (4-5 mil) .[1]
-
Solubilized Handling (DMSO/Methanol): Double-gloving is mandatory.[1] The outer glove acts as a sacrificial barrier against the solvent, which carries the API (Active Pharmaceutical Ingredient) through the skin.
B. Respiratory Protection
Primary Control: Engineering controls (Fume Hood) are non-negotiable for powder handling.[1] Secondary Control (PPE):
-
Recommended: P100 Particulate Respirator (if handling >100mg outside a hood).[1]
-
Why: The particle size of recrystallized benzamides can be <5 microns, easily bypassing surgical masks and lodging deep in the alveolar spaces.
C. Ocular Protection
Requirement: Chemical Splash Goggles (Indirect Vent).[1]
-
Why: Safety glasses with side shields do not seal against floating dust particles.[1] Piperazine dust is hygroscopic and will dissolve in the moisture of the eye, creating a localized alkaline solution that causes severe irritation.
Operational Logic & Decision Matrix
The following decision matrix dictates the required protection level based on the specific laboratory activity.
Figure 1: Risk-stratified PPE selection logic.[1] Note that weighing solids triggers the highest protection level due to inhalation risks.
Critical Protocol: Safe Weighing Procedure
The moment of highest risk is the transfer of solid powder from the stock container to the balance. Static electricity can cause "fly-away" powder.[1]
Step-by-Step Methodology:
-
Preparation:
-
Place a disposable balance shield or "static gun" inside the chemical fume hood.
-
Don Level 3 PPE (see Figure 1).[1]
-
Pre-weigh the receiving vial with its cap on.
-
-
Transfer:
-
Open the stock container only inside the hood.
-
Use a disposable anti-static spatula.[1]
-
Do not tap the spatula against the vial rim (generates aerosol). Instead, rotate the spatula gently to release the powder.
-
-
Decontamination:
-
Wipe the exterior of the receiving vial with a Kimwipe dampened in methanol before removing it from the hood.
-
Dispose of the Kimwipe as hazardous solid waste immediately.
-
Figure 2: The "Clean-In, Clean-Out" workflow for weighing sensitizing solids.
Emergency Response & Disposal
Accidental Exposure[1]
-
Inhalation: Move immediately to fresh air. If wheezing occurs, seek medical attention and inform the physician of "Piperazine derivative exposure" (potential asthma trigger).
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol or DMSO to clean the skin; this will drive the chemical deeper into the dermis.
-
Eye Contact: Flush for 15 minutes. Discard contact lenses immediately; do not attempt to reuse them.[1]
Disposal Protocol
Do not treat this as general organic waste.
-
Solid Waste: Collect in a dedicated container labeled "Sensitizing Solids."[1]
-
Liquid Waste: Segregate into "Basic Organic Waste" streams. Ensure the pH is not mixed with acidic waste streams to prevent exothermic reactions or precipitation.
-
Empty Containers: Triple rinse with methanol before disposal.[1] Treat the rinsate as hazardous waste.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53314925, 4-(1-Piperazinyl)benzamide. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).[1][2][3] Retrieved from [Link][1][4]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Piperazine.[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
